Nicotianamine

Vue d'ensemble

Description

La nicotianamine est une molécule chélatrice de métaux omniprésente dans les plantes supérieures. Elle joue un rôle crucial dans l’absorption et le transport des métaux essentiels tels que le fer, le zinc, le cuivre, le manganèse et le nickel. Ce composé est également un précurseur de la synthèse des phytosidérophères, qui sont essentiels à l’absorption du fer dans les plantes graminées .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La nicotianamine est synthétisée biochimiquement par l’enzyme this compound synthase, qui utilise trois molécules de S-adénosylméthionine pour former une molécule de this compound . Les conditions de réaction impliquent généralement la présence de this compound synthase et de S-adénosylméthionine dans des conditions physiologiques.

Méthodes de Production Industrielle : Bien que les méthodes de production industrielle de la this compound ne soient pas largement documentées, la voie de biosynthèse impliquant la this compound synthase est bien étudiée. Les progrès de la biotechnologie pourraient potentiellement permettre une production à grande échelle grâce à l’ingénierie génétique des plantes ou des micro-organismes pour surexprimer la this compound synthase .

Analyse Des Réactions Chimiques

Types de Réactions : La nicotianamine subit principalement des réactions de chélation avec divers ions métalliques. Elle forme des complexes stables avec des métaux tels que le fer, le zinc, le cuivre, le manganèse et le nickel .

Réactifs et Conditions Courants : Les réactions de chélation se produisent généralement dans des conditions physiologiques, la this compound se liant aux ions métalliques en présence d’eau et d’autres molécules biologiques .

Principaux Produits : Les principaux produits de ces réactions sont des complexes métal-nicotianamine, qui jouent un rôle crucial dans le transport et l’homéostasie des métaux dans les plantes .

Applications De Recherche Scientifique

Biofortification of Crops

Nicotianamine has been identified as a key player in enhancing the bioavailability of essential minerals, particularly iron and zinc, in staple crops. Research indicates that increasing this compound levels in rice can significantly improve iron bioavailability. A study demonstrated that rice transformed to overexpress the OsNAS1 gene showed a twofold increase in ferritin synthesis compared to control lines when tested in an in vitro model, indicating enhanced iron absorption potential .

Metal Tolerance

This compound's role extends to helping plants tolerate heavy metals. It is involved in the detoxification and transport of metals like zinc, nickel, copper, and manganese . This property can be harnessed to develop crops that can thrive in contaminated soils, thus contributing to sustainable agriculture.

Iron Bioavailability

This compound acts as a natural chelator for iron, significantly enhancing its bioavailability when consumed. Studies have shown that NA-chelated iron is more effectively absorbed in the human intestine compared to non-chelated forms . This characteristic makes this compound a potential ingredient in dietary supplements aimed at combating iron deficiency anemia.

Synergistic Effects with Other Nutrients

Research indicates that this compound may enhance the absorption of other nutrients when consumed together. For instance, its interaction with ascorbic acid (vitamin C) has been shown to further increase iron absorption rates . This synergistic effect can be vital for developing fortified food products.

Potential Role in Disease Treatment

Emerging studies suggest that this compound may have therapeutic properties due to its antioxidative capabilities and its role in metal homeostasis. The compound has been linked to mechanisms that could mitigate oxidative stress, which is implicated in various diseases including cancer .

Antioxidative Mechanisms

This compound contributes to plant antioxidative systems by interacting with reactive oxygen species (ROS) and playing a role in protecting against oxidative damage . Understanding these mechanisms may lead to the development of new antioxidant therapies based on plant-derived compounds.

Rice Biofortification Study

A notable case study involved transforming an elite rice line with the OsNAS1 gene, resulting in increased this compound concentrations and improved iron bioavailability. The study highlighted how NA could be utilized effectively for biofortification strategies aimed at alleviating micronutrient deficiencies in populations reliant on rice as a staple food source .

Metal Tolerance Research

Another significant study focused on the role of this compound in enhancing the tolerance of Medicago truncatula to heavy metals through improved metal transport mechanisms within the plant . This research underscores the potential for using this compound to breed crops capable of growing in polluted environments.

Mécanisme D'action

La nicotianamine exerce ses effets en se liant aux ions métalliques et en formant des complexes stables. Ce processus de chélation facilite le transport et la distribution des métaux dans les tissus végétaux. Les cibles moléculaires comprennent divers ions métalliques, et les voies impliquées sont principalement liées à l’homéostasie et au transport des métaux .

Comparaison Avec Des Composés Similaires

La nicotianamine est unique en raison de sa présence généralisée dans les plantes supérieures et de son rôle dans la chélation et le transport des métaux. Des composés similaires incluent :

Phytosidérophères : Ils sont également impliqués dans la chélation et le transport des métaux, mais sont spécifiques aux plantes graminées.

Acide Déoxymugineïque : Un dérivé de la this compound, il joue un rôle similaire dans l’absorption du fer dans les plantes.

Staphylopine, Pseudopaline et Yersinopine : Ce sont des métallophères de type this compound présents dans les bactéries, impliqués dans l’acquisition et la résistance aux métaux.

La capacité de la this compound à chélater plusieurs métaux et son implication dans le transport intracellulaire et à longue distance des métaux soulignent son caractère unique parmi ces composés .

Activité Biologique

Nicotianamine (NA) is a non-protein amino acid widely recognized for its biological activity, particularly as a chelator of essential metals in plants and its potential therapeutic applications in humans. This article explores the biological functions, mechanisms of action, and implications of this compound in various biological systems, supported by research findings and case studies.

Overview of this compound

This compound was first identified in tobacco (Nicotiana tabacum) and is produced by the enzyme this compound synthase (NAS). It plays a crucial role in the transport and homeostasis of metal ions, particularly iron (Fe), zinc (Zn), and copper (Cu) in plants. Its ability to chelate these metals enhances their bioavailability and facilitates their uptake by plants, making this compound vital for plant nutrition and stress responses.

- Metal Chelation : this compound binds to metal ions, forming stable complexes that enhance their solubility and transport within plant tissues. This function is especially important under conditions of metal deficiency.

- Iron Transport : In graminaceous plants, this compound serves as a precursor for 2'-deoxymugineic acid (DMA), another chelator that aids in iron acquisition from the soil. The interaction between this compound and iron is critical for maintaining iron homeostasis in plants .

- Antihypertensive Effects : In mammals, this compound has been shown to inhibit angiotensin I-converting enzyme (ACE), which plays a significant role in regulating blood pressure. This property suggests potential therapeutic applications for managing hypertension .

Iron Deficiency Tolerance

This compound enhances the ability of plants to tolerate iron deficiency, particularly in calcareous soils where iron availability is limited. Genetic modifications that increase NAS expression have been shown to elevate this compound levels, thereby improving iron uptake and translocation .

Table 1: Impact of this compound on Iron Status in Plants

| Plant Species | NAS Expression Level | This compound Concentration (µg/g DW) | Iron Deficiency Tolerance |

|---|---|---|---|

| Rice | High | 210 | Enhanced |

| Soybean | Moderate | 30.3 | Moderate |

| Sweet Potato | Low | 5.1 | Low |

Role in Nitrogen Fixation

In leguminous plants, this compound plays a crucial role in nitrogen fixation by facilitating the transport of iron to nitrogen-fixing nodules. This process is vital for maintaining the metabolic functions necessary for effective nitrogen assimilation .

Case Studies

- Transgenic Approaches : Research involving transgenic tobacco expressing barley NAAT (this compound aminotransferase) demonstrated improved iron transport capabilities when supplemented with this compound . These findings indicate that enhancing this compound biosynthesis can significantly impact plant health and nutrient acquisition.

- Biofortification Studies : In a study on biofortified wheat flour enriched with this compound, chickens exhibited improved iron status and glycogen storage compared to controls. This highlights the potential of this compound as a dietary supplement to enhance mineral bioavailability .

Implications for Human Health

The biological activity of this compound extends beyond plants; its role as an ACE inhibitor presents opportunities for developing antihypertensive therapies. Additionally, its ability to enhance metal bioavailability could be leveraged in nutritional interventions aimed at addressing micronutrient deficiencies globally.

Propriétés

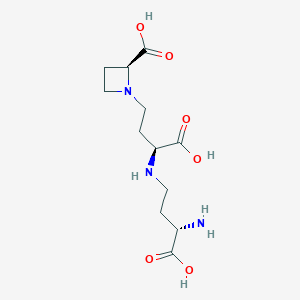

IUPAC Name |

(2S)-1-[(3S)-3-[[(3S)-3-amino-3-carboxypropyl]amino]-3-carboxypropyl]azetidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O6/c13-7(10(16)17)1-4-14-8(11(18)19)2-5-15-6-3-9(15)12(20)21/h7-9,14H,1-6,13H2,(H,16,17)(H,18,19)(H,20,21)/t7-,8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRGPXXHMOXVMMM-CIUDSAMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1C(=O)O)CCC(C(=O)O)NCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN([C@@H]1C(=O)O)CC[C@@H](C(=O)O)NCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8037677 | |

| Record name | Nicotianamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8037677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34441-14-0 | |

| Record name | Nicotianamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34441-14-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicotianamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034441140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nicotianamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8037677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NICOTIANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2OGX6YHQ1F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.